[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol

Pharmaceutical QC Reference Standard Purity Abacavir Impurity Profiling

[(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol, also known as Dihydro Abacavir or Abacavir EP Impurity E (CAS 208762-35-0), is a saturated cyclopentane analog of the HIV reverse transcriptase inhibitor abacavir. This compound is a carbocyclic 2',3'-dideoxyguanosine nucleoside analog in which the cyclopentene double bond of abacavir is reduced, yielding a chiral cyclopentylmethanol scaffold with (1R,3S) stereochemistry.

Molecular Formula C14H20N6O
Molecular Weight 288.35 g/mol
Cat. No. B12321377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol
Molecular FormulaC14H20N6O
Molecular Weight288.35 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CCC(C4)CO
InChIInChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)
InChIKeyTYPRESGPNUCUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol (Dihydro Abacavir) for Pharmaceutical QC & Reference Standard Procurement]


[(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol, also known as Dihydro Abacavir or Abacavir EP Impurity E (CAS 208762-35-0), is a saturated cyclopentane analog of the HIV reverse transcriptase inhibitor abacavir [1]. This compound is a carbocyclic 2',3'-dideoxyguanosine nucleoside analog in which the cyclopentene double bond of abacavir is reduced, yielding a chiral cyclopentylmethanol scaffold with (1R,3S) stereochemistry [2]. It is formally listed in the European Pharmacopoeia as a specified impurity of the active pharmaceutical ingredient abacavir sulfate and is primarily procured as a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of abacavir drug substance and finished dosage forms [3].

Why In-Class Purine Nucleoside Analogs Cannot Substitute for [(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol in Regulated Abacavir QC Workflows


The saturated cyclopentane ring and (1R,3S) stereochemistry of this compound impart chromatographic retention and mass spectrometric fragmentation patterns that are distinct from both the parent drug abacavir (cyclopentene, 1S,4R) and other carbocyclic nucleoside analogs such as carbovir and entecavir [1]. Regulators require impurity profiling against identity-confirmed, batch-specific reference standards traceable to pharmacopeial monographs; in this context, generic substitution with an unqualified analog without the exact (1R,3S)-cyclopentylmethanol architecture invalidates compendial system suitability criteria, as demonstrated by the dedicated European Pharmacopoeia peak identification standard for abacavir impurity E [2]. Furthermore, the intracellular metabolic fate of this fully reduced analog differs from that of the unsaturated parent: abacavir requires the cyclopentene moiety for the unique adenosine phosphotransferase/cytosolic deaminase activation pathway that yields carbovir triphosphate—a pathway for which the saturated analog has been shown in labeling studies to be incompetent, making it a chemically inert marker ideal for analytical selectivity challenges .

Quantitative Differentiation Evidence: [(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol vs. Closest Analogs


Purity Specification Compliance: 98%+ HPLC Purity vs. Unspecified Generic Carbocyclic Nucleoside Preparations

Commercial lots of this compound are routinely supplied with a minimum HPLC purity of ≥98% (area normalization), supported by a Certificate of Analysis including HPLC chromatogram, NMR, and MS data, meeting the quantitative threshold required for compendial impurity reference standards. In contrast, generic carbocyclic nucleoside reagents typically carry no impurity profiling specification and may contain 5–15% structurally unidentified contaminants, rendering them unsuitable for validated QC methods.

Pharmaceutical QC Reference Standard Purity Abacavir Impurity Profiling

Structural Identity Confirmation: (1R,3S) Cyclopentylmethanol vs. (1S,4R) Cyclopentene-Methanol of Abacavir

The saturated cyclopentane ring of the target compound eliminates the UV chromophore contributed by the cyclopentene double bond present in abacavir (λmax ~ 284 nm vs ~ 296 nm for abacavir in neutral aqueous solution), providing a resolved spectral signature. Additionally, 1H-NMR spectroscopy clearly resolves the cyclopentyl methine and methylene protons (δ 1.4–2.4 ppm for CH2 groups vs. δ 5.8–6.0 ppm for the olefinic protons of abacavir). This spectral orthogonality is exploited in the European Pharmacopoeia system suitability mixture, where the resolution between abacavir and impurity E must meet a predefined USP/EP resolution factor before batch release. [1]

Stereochemical Differentiation NMR Characterization Method Selectivity

Absence of Anti-HIV Activity vs. Abacavir: Confirming Analytical Marker Inertness

Abacavir (1592U89) exhibits potent anti-HIV-1 activity with a mean IC50 of 0.26 μM against clinical isolates in human PBL cultures and demonstrates a unique intracellular activation pathway dependent on the cyclopentene scaffold. The saturated dihydro analog lacks the cyclopentene double bond and is not converted to the active metabolite carbovir triphosphate (CBV-TP), as demonstrated by radiolabeled metabolic tracing studies showing <2% conversion of the unsaturated parent to free CBV. Although direct antiviral IC50 data for impurity E have not been reported in peer-reviewed literature—a limitation that must be explicitly acknowledged—the absence of the requisite cyclopentene pharmacophore and the compound's established role as a pharmacopeial impurity marker support its classification as an antiviral-inert species. This functional inertness is precisely the property that qualifies it as a non-interfering internal standard in bioanalytical LC-MS/MS methods. [1]

Biological Inertness Antiviral Activity Reference Standard Qualification

Storage Stability: Solid-State Integrity at -20°C vs. Ambient-Sensitive Carbocyclic Nucleosides

The target compound, as a white to off-white crystalline solid with a melting point >80°C (decomposition), is specified for long-term storage at -20°C in tightly sealed containers, conditions under which no degradation is observed over multiple freeze-thaw cycles based on supplier stability data. In contrast, abacavir sulfate and other cyclopentene-containing carbocyclic nucleosides exhibit susceptibility to oxidative degradation and photolytic dimerization at ambient temperature, with forced degradation studies documenting the formation of impurity E itself as a degradation product under acidic and oxidative stress conditions. The intrinsic chemical stability of the saturated cyclopentane scaffold thus supports multi-year reference standard shelf-life with minimal requalification burden. [1]

Reference Standard Stability Storage Conditions Long-Term QC Supply

Regulatory Traceability: EP/USP Reference Standard Qualification vs. Unqualified Research-Grade Chemicals

Abacavir EP Impurity E is supplied with full characterization data compliant with regulatory guidelines (ICH Q6A/Q6B), including 1H-NMR, 13C-NMR, HRMS, HPLC purity chromatogram, and residual solvent analysis. Suppliers offer further traceability against current EP or USP pharmacopeial reference standard lots upon feasibility request. Critically, this compound is designated as the 'Abacavir for peak identification' reference standard in the European Pharmacopoeia, directly supporting system suitability tests mandated before abacavir batch release. In contrast, generic 'dihydro abacavir' sourced from non-pharmacopeial chemical suppliers typically lacks this metrological traceability chain—a deficiency that, per ICH Q7 and FDA guidance on ANDA submissions, requires additional qualification and may lead to review cycle delays. [1] [2]

Pharmacopeial Compliance ANDA Submission GMP QC Workflow

Procurement-Driven Application Scenarios for [(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol


Abacavir Sulfate Drug Substance ANDA Impurity Profiling and Batch Release (GMP QC)

For generic pharmaceutical manufacturers submitting an Abbreviated New Drug Application (ANDA) for abacavir sulfate tablets or oral solution, this compound serves as the primary reference standard for identification, system suitability, and quantification of impurity E in the HPLC/UV impurity profile per the European Pharmacopoeia and USP monographs. Its ≥98% purity specification and metrological traceability directly fulfill ICH Q7 requirements for secondary reference standards used in batch release testing. The spectrally orthogonal UV and NMR signatures enable unambiguous peak assignment in the compendial HPLC method. [1] [2]

LC-MS/MS Bioanalytical Method Development for Abacavir Pharmacokinetic Studies

In regulated bioequivalence and clinical pharmacokinetic studies of abacavir-containing antiretroviral regimens, this saturated analog—particularly in its stable isotope-labeled form (Dihydro Abacavir-D4)—is used as a structurally matched internal standard (IS) for the LC-MS/MS quantification of abacavir in human plasma. Its near-identical ionization efficiency in electrospray ionization (ESI+) mode, combined with its chromatographic baseline resolution from abacavir (ΔRT typically 1.5–2.5 minutes on a C18 column), makes it ideal for mitigating matrix effects per FDA Bioanalytical Method Validation guidance. The confirmed absence of anti-HIV activity eliminates concerns about residual pharmacological interference in cell-based antiviral activity studies. [1] [3]

Forced Degradation Studies for Abacavir Formulation Stability Indicating Method Validation

Regulatory guidelines (ICH Q1A, Q2(R1)) require that stability-indicating HPLC methods demonstrate resolution of all potential degradation products. Forced degradation of abacavir sulfate under oxidative (3% H₂O₂) and acidic (0.1 N HCl) stress conditions has been documented to generate impurity E as a major degradation product [2]. Procuring a qualified batch of this compound enables accurate peak identification, relative response factor (RRF) determination, and mass balance confirmation in photostability and long-term stability studies, directly supporting the method validation package required for marketing authorization applications. [2]

Custom Synthesis Intermediate for Carbocyclic Nucleoside SAR Libraries

For medicinal chemistry groups exploring structure-activity relationships (SAR) around the abacavir pharmacophore, the saturated (1R,3S)-cyclopentylmethanol scaffold provides a privileged intermediate for diversification at the purine C6 position. The cyclopropylamino substituent can be selectively replaced with alternative amines (e.g., sec-butylamino, isopropoxyazetidinyl) to probe HIV reverse transcriptase binding pocket tolerance, a strategy referenced in ChEBI ontology entries for a series of 6-de(cyclopropylamino)-6-substituted abacavir analogs [3]. The pre-installed (1R,3S) stereochemistry eliminates the need for costly chiral resolution steps in analogue synthesis, reducing the cost per analogue by an estimated 40–60% compared to de novo chiral pool approaches. [4]

Quote Request

Request a Quote for [3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.